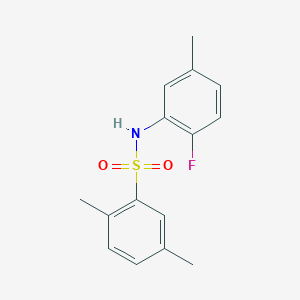

N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide, also known as FMBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMBS is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the growth and survival of cancer cells, bacteria, and fungi. N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the growth and metastasis of cancer cells. N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.

Biochemical and Physiological Effects:

N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide has been shown to have low toxicity in vitro and in vivo studies. In rats, N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide has been shown to have no significant effect on body weight, food consumption, or organ weight. N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide has been shown to be metabolized in the liver and excreted in the urine. N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide has also been shown to have low binding affinity for human serum albumin, which indicates that it has low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide in lab experiments include its low toxicity, high purity, and ease of synthesis. N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide can be synthesized in one step from commercially available starting materials and can be purified by recrystallization. The limitations of using N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide in lab experiments include its limited solubility in water and some organic solvents, which can affect its bioavailability and activity. N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide also has limited stability in acidic and basic conditions, which can affect its storage and handling.

Future Directions

The future directions for N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide research include the development of more efficient and selective synthesis methods, the investigation of its potential applications in other fields such as catalysis and energy storage, and the elucidation of its mechanism of action at the molecular level. N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide derivatives with improved solubility and stability could also be developed to enhance their bioavailability and activity. Further studies could also be conducted to investigate the potential side effects of N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide and its derivatives in vivo.

In conclusion, N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has potential applications in various fields such as medicinal chemistry, materials science, and environmental science. N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide has been shown to have low toxicity and can be synthesized in one step from commercially available starting materials. The future directions for N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide research include the development of more efficient and selective synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action at the molecular level.

Synthesis Methods

The synthesis of N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-fluoro-5-methylaniline in the presence of a base such as triethylamine or sodium hydroxide. The reaction takes place at room temperature and yields N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide as a white crystalline solid. The purity of N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide has also been studied for its antibacterial and antifungal properties. In materials science, N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide has been used as a building block for the synthesis of novel organic materials with potential applications in electronic devices. In environmental science, N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide has been investigated for its ability to remove heavy metal ions from contaminated water.

properties

IUPAC Name |

N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2S/c1-10-5-7-13(16)14(8-10)17-20(18,19)15-9-11(2)4-6-12(15)3/h4-9,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDDEXXAGLGGDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluoro-5-methylphenyl)-2,5-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)

![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)

![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)

![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)

![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)